molecular formula C9H10O3 B1616788 1-(2,4-Dihydroxy-6-methylphenyl)ethanone CAS No. 703-29-7

1-(2,4-Dihydroxy-6-methylphenyl)ethanone

Cat. No.: B1616788
CAS No.: 703-29-7
M. Wt: 166.17 g/mol
InChI Key: GQXZUABNLSWQJA-UHFFFAOYSA-N
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Description

“1-(2,4-Dihydroxy-6-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H10O3 . It is also known as 2,4-dihydroxy-6-methylacetophenone . The compound appears as a gray to pale-yellow solid or liquid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a nine-carbon backbone with two hydroxyl groups and one ketone group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.


Physical and Chemical Properties Analysis

“this compound” is a gray to pale-yellow solid or liquid . Its molecular weight is 166.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

1. Potential in Antibacterial and Enzyme Inhibition Activities:

  • Vásquez-Martínez et al. (2019) investigated benzyl phenyl ketone derivatives, including 1-(2,4-dihydroxy-6-methylphenyl)ethanone, for their inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammatory processes. They found that certain derivatives demonstrated potent and selective inhibition, suggesting potential therapeutic applications. Additionally, the study highlighted the antioxidant and antibacterial properties of these compounds, particularly against Escherichia coli and Staphylococcus aureus (Vásquez-Martínez et al., 2019).

2. Synthesis and Antimicrobial Evaluation:

  • A study by Rao et al. (2014) focused on the synthesis of a compound derived from this compound, which exhibited notable antimicrobial properties. This research enhances understanding of the compound's potential in addressing microbial infections (Rao et al., 2014).

3. Antifungal Applications:

  • Zhao et al. (2007) isolated several constituents from the ethyl acetate extract of Cynanchum otophyllum, including 1-(2,4-dihydroxyphenyl)ethanone. They discovered that some of these compounds exhibited antifungal activity, pointing to potential applications in combating fungal infections (Zhao et al., 2007).

4. Photoremovable Protecting Group for Carboxylic Acids:

  • Atemnkeng et al. (2003) introduced a new photoremovable protecting group for carboxylic acids, based on the structure of 1-(2-hydroxyalkyl)phenyl ethanone. This finding has implications for the development of novel methods in organic synthesis and drug delivery (Atemnkeng et al., 2003).

5. Research on Antimicrobial Activity of Synthesized Compounds:

  • Dave et al. (2013) conducted a study on compounds synthesized from 1-(4-hydrogy phenyl)-ethanone, demonstrating their antimicrobial activity against various bacterial species. This research contributes to the understanding of the antimicrobial potential of derivatives of this compound (Dave et al., 2013).

6. Synthesis of New Schiff Bases with Potential Applications:

  • Raza et al. (2021) synthesized new Schiff bases using a compound related to this compound. Their research, including molecular docking studies, suggests potential applications in chemistry and pharmacology (Raza et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

1-(2,4-dihydroxy-6-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-7(11)4-8(12)9(5)6(2)10/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXZUABNLSWQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291781
Record name 1-(2,4-dihydroxy-6-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

703-29-7
Record name NSC77965
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-dihydroxy-6-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-DIHYDROXY-6'-METHYLACETOPHENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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